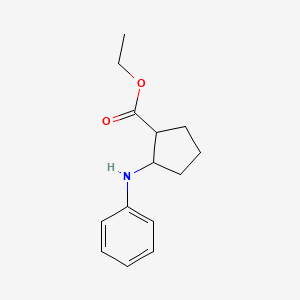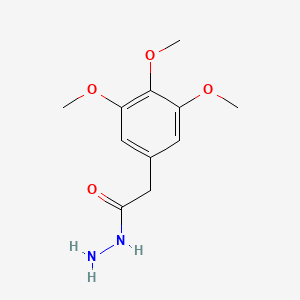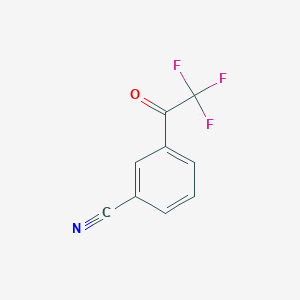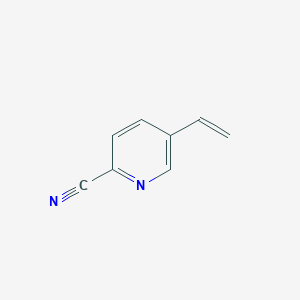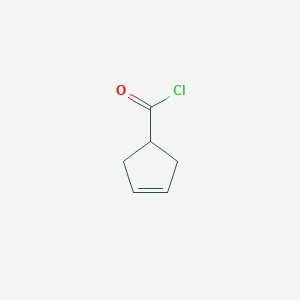
Cyclopent-3-ene-1-carbonyl chloride
Overview
Description
Cyclopent-3-ene-1-carbonyl chloride is an organic compound with the molecular formula C6H7ClO It is a derivative of cyclopentene, featuring a carbonyl chloride functional group attached to the third carbon of the cyclopentene ring
Mechanism of Action
Target of Action
Cyclopent-3-ene-1-carbonyl chloride is a chemical compound used in the synthesis of various organic compounds. Its primary targets are other organic compounds that it reacts with to form new compounds .
Mode of Action
The compound interacts with its targets through a process known as cycloaddition reaction . This reaction is promoted by triethylamine and occurs in ethanol at room temperature . The result of this interaction is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of organic compounds. The compound’s cycloaddition reaction leads to the formation of new compounds, altering the original biochemical pathway .
Result of Action
The primary result of this compound’s action is the formation of multifunctionalized cyclopent-3-ene-1-carboxamides . These new compounds have various applications in the field of organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the cycloaddition reaction it undergoes is promoted by triethylamine and occurs in ethanol at room temperature . Additionally, the compound should be handled in a well-ventilated area and contact with moisture should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclopent-3-ene-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Cyclopent-3-ene-1-carboxylic acid+Thionyl chloride→Cyclopent-3-ene-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopent-3-ene-1-carboxylic acid and hydrogen chloride.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Cyclopent-3-ene-1-carboxylic acid: Resulting from hydrolysis.
Alcohols: Produced via reduction reactions.
Scientific Research Applications
Cyclopent-3-ene-1-carbonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the modification of biomolecules for research purposes.
Comparison with Similar Compounds
Cyclopent-3-ene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
Cyclopent-3-ene-1-methyl chloride: Features a methyl chloride group instead of a carbonyl chloride.
Cyclopent-3-ene-1-amine: Contains an amine group in place of the carbonyl chloride.
Uniqueness: Cyclopent-3-ene-1-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution, hydrolysis, and reduction reactions makes it a valuable compound in organic synthesis and industrial applications.
Properties
IUPAC Name |
cyclopent-3-ene-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-6(8)5-3-1-2-4-5/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNPWJAWAATBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524738 | |
| Record name | Cyclopent-3-ene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3744-80-7 | |
| Record name | Cyclopent-3-ene-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


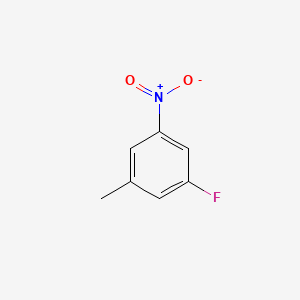
![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)
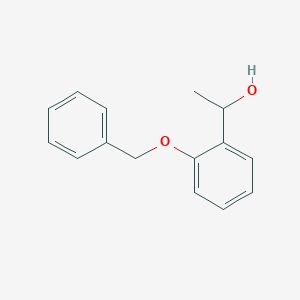
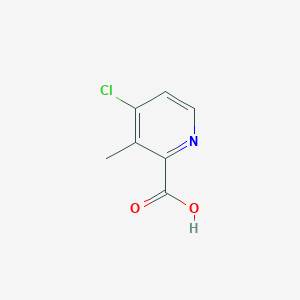
![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
